molecular formula C16H10ClNO3 B031794 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid CAS No. 890091-80-2

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid

Cat. No. B031794
CAS RN: 890091-80-2
M. Wt: 299.71 g/mol
InChI Key: AFISNAKLTPIWMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indolizines, which includes compounds like 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid, has been studied extensively. Various methods have been reported, including Cu-assisted cycloisomerization of alkynyl imines , reactions with heterocyclic propargyl mesylates , and samarium-catalyzed C (sp 3 )-H bond activation . These methods provide efficient access to a broad range of indolizines .


Molecular Structure Analysis

The molecular structure of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid is represented by the formula C16H10ClNO3 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

The structure of “2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid” suggests it could be a precursor for the synthesis of indolizidine alkaloids, which are known for their medicinal properties . These compounds have been studied for their potential use in treating a variety of conditions due to their bioactive nature. The chlorophenyl group could be leveraged to enhance the compound’s binding affinity to certain biological targets, potentially leading to the development of new pharmaceuticals.

Agriculture: Crop Protection and Growth Regulation

While specific applications in agriculture for this compound are not well-documented, related indolizine compounds have been explored for their role in plant growth regulation and protection . The compound could be investigated for its efficacy in enhancing crop resistance to pests and diseases, or as a regulator of plant growth, which could improve agricultural productivity.

Material Science: Advanced Functional Dyes

Indolizines are known to serve as advanced functional dyes with applications in material science . The “2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid” could be utilized in the synthesis of dyes for high-tech materials, such as organic semiconductors or photovoltaic cells, where they could play a role in light absorption and energy conversion processes.

Environmental Science: Fluorescent Probes for Pollution Detection

The fluorescent properties of indolizine derivatives make them suitable candidates as probes for environmental monitoring . This compound could be developed into a fluorescent probe to detect and measure pollutants in various ecosystems, aiding in the assessment and management of environmental health.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s structure could be relevant for enzyme inhibition studies . By modifying specific functional groups, researchers could create derivatives that act as inhibitors for enzymes involved in disease pathways, contributing to the understanding of biochemical processes and the development of new treatments.

Pharmacology: Drug Discovery and Development

The pharmacological potential of indolizine derivatives, including “2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid,” is significant . The compound could be used as a scaffold for the development of new drugs, with the chlorophenyl group offering possibilities for creating more potent and selective agents against various pathological targets.

properties

IUPAC Name

2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFISNAKLTPIWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238185
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid

CAS RN

890091-80-2
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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